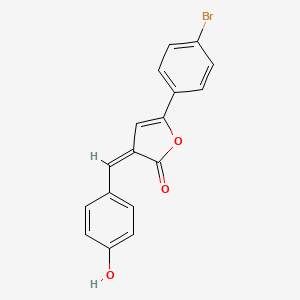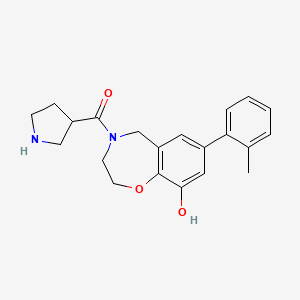
5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone, also known as Bromophenol Blue, is a pH indicator commonly used in laboratory experiments. It is a synthetic dye that changes color from yellow to blue depending on the pH of the solution. This compound has found extensive use in various scientific research applications, including biochemistry, microbiology, and molecular biology.
Wirkmechanismus
5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone Blue works by changing color depending on the pH of the solution. At low pH, the compound exists in a yellow form, while at high pH, it exists in a blue form. The mechanism of this color change is based on the ionization of the compound. At low pH, the compound exists in a protonated form, which absorbs light at a different wavelength than the deprotonated form at high pH.
Biochemical and Physiological Effects:
This compound Blue does not have any known biochemical or physiological effects. It is considered safe for use in laboratory experiments and is not known to cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone Blue is its ability to change color over a relatively narrow pH range, making it useful for monitoring pH changes in laboratory experiments. It is also relatively easy to use and is readily available in most laboratories. However, one of the limitations of this compound is that it cannot be used in solutions that contain reducing agents, as they can interfere with the color change.
Zukünftige Richtungen
There are several future directions for the use of 5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone Blue in scientific research. One potential area of research is the development of new pH indicators with improved sensitivity and selectivity. Another area of research is the use of this compound Blue in the development of new diagnostic assays for diseases such as cancer and infectious diseases. Additionally, the use of this compound Blue in the development of new materials for sensing and imaging applications is an area of active research.
Synthesemethoden
5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone Blue can be synthesized by the condensation of 4-bromophenol and salicylaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of a yellow-colored intermediate, which is then oxidized to form the final blue-colored product.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone Blue is widely used as a pH indicator in various scientific research applications. It is commonly used in protein electrophoresis to monitor the progress of the separation of proteins based on their charge and size. It is also used in microbiology to distinguish between different types of bacteria based on their ability to produce acid. In molecular biology, it is used to monitor the progress of DNA and RNA electrophoresis.
Eigenschaften
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO3/c18-14-5-3-12(4-6-14)16-10-13(17(20)21-16)9-11-1-7-15(19)8-2-11/h1-10,19H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFSANHAUDJWRS-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{2-[(3-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5487653.png)
![4-methoxy-N-(1-methyl-4-piperidinyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5487659.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5487664.png)
![methyl N-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-D-alaninate](/img/structure/B5487671.png)
amino]propanamide](/img/structure/B5487691.png)

![methyl 4-{3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B5487706.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487709.png)
![N-(3-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5487713.png)
![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5487725.png)
![3-nitro-5-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5487737.png)
![4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5487745.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5487749.png)
![N-{2-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B5487757.png)
